OPB-111077 is a novel small-molecule compound that functions as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation. It has demonstrated promising anticancer activity in preclinical models, making it a candidate for clinical development in oncology. The compound is derived from earlier STAT3 inhibitors, such as OPB-51602 and OPB-31121, and has been evaluated in a first-in-human Phase I clinical trial for patients with advanced cancers.
OPB-111077 was developed by Otsuka Pharmaceuticals and is classified as an experimental anticancer agent. It specifically targets the STAT3 signaling pathway, which is frequently activated in various cancers, contributing to tumor growth and survival. The compound's mechanism involves disrupting mitochondrial function, which is critical for cancer cell metabolism and proliferation.
While specific synthetic routes for OPB-111077 are proprietary, the general approach to synthesizing small-molecule inhibitors typically includes:
Although specific structural data such as molecular weight or exact chemical formula are not provided in accessible literature, compounds targeting STAT3 generally exhibit properties that facilitate their interaction with protein targets through hydrogen bonding and hydrophobic interactions.
The primary chemical reaction involving OPB-111077 is its interaction with the STAT3 protein. This interaction prevents STAT3 from binding to its target DNA sequences, thereby inhibiting downstream gene expression involved in tumorigenesis.
The inhibition mechanism can be characterized by:
OPB-111077 operates through dual mechanisms:
Clinical trials have shown that while OPB-111077 has modest efficacy against various tumors, notable antitumor activity was observed in patients with diffuse large B-cell lymphoma. The pharmacokinetics indicate that OPB-111077 reaches micromolar concentrations with a half-life of approximately one day .
While specific physical properties such as melting point or solubility are not widely reported, compounds similar to OPB-111077 typically exhibit:
The chemical properties are characterized by:
OPB-111077 is primarily investigated for its potential use in treating various cancers characterized by aberrant STAT3 activation. Its applications include:
OPB-111077 is a novel small-molecule inhibitor that directly targets the Src homology 2 (SH2) domain of Signal Transducer and Activator of Transcription 3 (STAT3). This domain is critical for STAT3 dimerization and subsequent nuclear translocation. By binding to the SH2 domain with high affinity (reported Kd ~10 nM in preclinical models), OPB-111077 prevents phosphorylation at tyrosine residue 705 (Tyr705), thereby disrupting canonical STAT3 activation [1] [4]. This inhibition blocks STAT3's function as a nuclear transcription factor, abrogating its role in mediating oncogenic signals from cytokines (e.g., IL-6) and growth factor receptors (e.g., EGFR) [4] [6]. Preclinical studies confirm that OPB-111077 suppresses downstream transcriptional activity, reducing expression of survival proteins like Mcl-1 and Bcl-xL in hematological malignancies [7].
Beyond nuclear signaling, OPB-111077 disrupts mitochondrial STAT3 (mSTAT3) function. Phosphorylation at serine residue 727 (Ser727) enables STAT3 to localize to mitochondria, where it interacts with complexes I and II of the electron transport chain (ETC) to enhance oxidative phosphorylation [1] [4]. OPB-111077 binds to mSTAT3, uncoupling its regulation of ETC activity. This leads to:
The dual inhibition of nuclear and mitochondrial STAT3 creates a synergistic antitumor effect:
Table 1: Dual Mechanisms of OPB-111077
Target Site | Molecular Interaction | Functional Consequence |
---|---|---|
Nuclear STAT3 | SH2 domain binding, blocks Tyr705 phosphorylation | Suppresses transcription of pro-survival genes (e.g., Bcl-xL, Mcl-1) |
Mitochondrial STAT3 | Disrupts ETC complex I/II binding | Reduces ATP, increases ROS, triggers apoptosis |
Cross-talk | Nuclear STAT3 inhibition reduces glycolytic enzymes | Compels reliance on OXPHOS, enhancing metabolic vulnerability |
This cross-talk amplifies cytotoxicity in oncogene-addicted tumors that depend on STAT3 for metabolic plasticity. For example, EGFR-mutant NSCLC cells with upregulated OXPHOS show heightened sensitivity to OPB-111077 [4].
OPB-111077’s inhibition of STAT3 signaling cascades alters expression of critical oncogenic networks:
Table 2: Key Gene Networks Modulated by OPB-111077
Functional Category | Gene Targets | Regulation Direction | Biological Impact |
---|---|---|---|
Apoptosis | Bcl-xL, Mcl-1, Survivin | Downregulated | Increased intrinsic apoptosis |
Metabolism | HK2, LDHA | Downregulated | Reduced glycolysis |
Invasion | MMP-9, TWIST1 | Downregulated | Suppressed metastasis |
In diffuse large B-cell lymphoma (DLBCL) models, these changes correlate with tumor regression, explaining the durable partial response observed clinically [1].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4